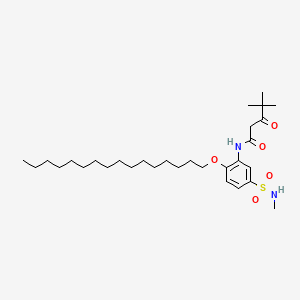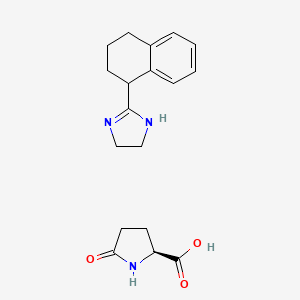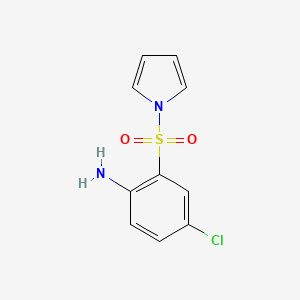
Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a phenyl group and an iodophenoxypropyl group attached to the piperazine ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- typically involves the reaction of piperazine with 4-iodophenol and 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; room temperature to reflux.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of deiodinated or reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s binding affinity and specificity. The piperazine ring provides structural stability and enhances the compound’s overall bioactivity.
Comparison with Similar Compounds
- Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl-
- Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-
- Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl-
Comparison: Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in research and development.
Properties
CAS No. |
84344-37-6 |
|---|---|
Molecular Formula |
C19H23IN2O |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23IN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 |
InChI Key |
NWGFLPMMUJJQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)






![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)

![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)



